Prometaphanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The complex world of synthetic alkaloids encompasses a vast array of compounds with intriguing molecular structures and significant biological activities. Among them, hasubanan alkaloids such as metaphanine have garnered attention due to their unique chemical structures and challenging synthetic pathways. The synthesis of these compounds, including metaphanine, often involves intricate strategies to construct their complex molecular frameworks, demonstrating the advancements in synthetic organic chemistry and its application in drug discovery and development.

Synthesis Analysis

The total synthesis of metaphanine showcases a sophisticated approach involving a palladium-catalyzed cascade cyclization reaction. This method sets the tricyclic carbon framework, a critical structural element of these molecules. Notably, the synthesis features a regioselective Baeyer-Villiger oxidation followed by a cascade to construct the benzannulated aza[4.4.3]propellane, culminating in a late-stage regio- and diastereoselective oxidative annulation. This process efficiently forms the challenging tetrahydrofuran (THF) ring system and hemiketal moiety, demonstrating the elegance of modern synthetic techniques (Sun et al., 2023).

Molecular Structure Analysis

The molecular structure of alkaloids like metaphanine is characterized by complex frameworks, including tricyclic carbon structures and benzannulated aza[4.4.3]propellane systems. These features are crucial for their biological activity and pose significant challenges in their synthesis. The strategic introduction of a THF ring and hemiketal moiety highlights the importance of precise molecular engineering to achieve the desired pharmacological properties.

Chemical Reactions and Properties

Alkaloids such as metaphanine undergo various chemical reactions that highlight their reactivity and potential as synthetic intermediates. The use of palladium-catalyzed reactions for constructing the core structure is a testament to the versatility of transition metal catalysis in organic synthesis. These reactions not only demonstrate the chemical richness of these molecules but also pave the way for the development of novel compounds with improved biological activities.

Physical Properties Analysis

While specific physical properties of "Prometaphanine" are not detailed in the available literature, the study of related alkaloids suggests that factors such as solubility, melting point, and stability are critical. These properties are influenced by the molecular framework and functional groups present in the compounds, affecting their behavior in biological systems and their potential application in drug development.

Chemical Properties Analysis

The chemical properties of complex alkaloids, including their reactivity, stereochemistry, and functional group transformations, are fundamental to their biological activity and therapeutic potential. The synthesis and study of these compounds provide valuable insights into their mechanism of action, allowing for the optimization of their pharmacological properties.

- Total Synthesis of Metaphanine and Oxoepistephamiersine: (Sun et al., 2023).

Applications De Recherche Scientifique

Nanoparticles of biodegradable polymers (NPs) have been widely used for drug delivery. Research shows that these NPs induce autophagy of cancer cells, which may hinder the advantages of nanomedicine. Co-administration of autophagy inhibitors like 3-methyladenine (3-MA) and Chloroquine (CQ) could enhance the therapeutic effects of the nanoparticle formulation (Zhang et al., 2014).

The ethical considerations in medical experimentation, especially involving vulnerable populations like prisoners, have been highlighted. It discusses the use of different drugs in the Prometa program by the drug company Hythian, which was not approved by the FDA for treatment (Reiter, 2009).

A study on ethnopharmacology, which involves the use of plants, plant extracts, or plant-derived chemicals for treating diseases, discusses the revival of interest in herbal products and their scientific validation. This could be relevant in understanding the context of drug discovery and development, including chemicals like Prometaphanine (Gilani & Atta-ur-rahman, 2005).

The role of autophagy inhibitors in biomedical research is discussed, with a focus on 3-MA derivatives, which are modified to improve solubility and effectiveness in inhibiting autophagy. This could be relevant if Prometaphanine has similar applications (Wu et al., 2013).

A commentary on the efficacy and safety of the PROMETA protocol for methamphetamine addiction treatment in a double-blind, placebo-controlled study. This is relevant for understanding the development and evaluation of new drug treatments, which might include compounds like Prometaphanine (Sofuoglu, 2012).

Mécanisme D'action

- Promethazine primarily targets several receptors:

Target of Action

Mode of Action

Safety and Hazards

Propriétés

IUPAC Name |

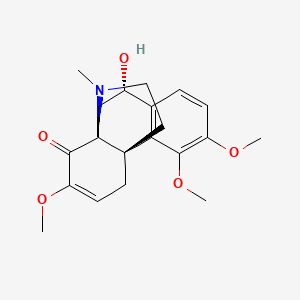

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRBUGBSKAUMI-CJMONDIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prometaphanine | |

Q & A

Q1: What is Prometaphanine and where is it found?

A1: Prometaphanine is an alkaloid isolated from the plant Stephania japonica Miers, a species of climbing shrub found in Taiwan. [] This plant belongs to the Menispermaceae family, known for its diverse array of alkaloids. []

Q2: What is the significance of determining the structure of Prometaphanine?

A2: Understanding the structure of natural products like Prometaphanine is crucial for several reasons. It allows scientists to:

- Investigate structure-activity relationships: By comparing the structure of Prometaphanine to other alkaloids with known biological activities, researchers can begin to understand which structural features are responsible for specific effects. [] This knowledge can guide the development of new drugs or tools for chemical biology research.

Q3: What methods were used to determine the structure of Prometaphanine?

A3: While the abstracts provided don't detail the specific techniques, the title of one paper mentions "Studies on the alkaloids of menispermaceous plants", suggesting that a combination of extraction, separation, and spectroscopic methods were employed. [] These methods likely include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.